BMS-185411 - 166977-24-8

BMS-185411

Catalog Number: EVT-262902
CAS Number: 166977-24-8
Molecular Formula: C26H23NO3
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-185411 is a bio-active chemical.
Source

BMS-185411 was synthesized during research efforts aimed at discovering new pharmacological agents that could effectively target specific pathways involved in inflammation and immune regulation. The compound is part of a broader class of molecules that have been explored for their therapeutic potential in chronic inflammatory conditions.

Classification

BMS-185411 is classified as a small molecule drug candidate. It belongs to the category of immunomodulators, which are substances that modify the immune response or the functioning of the immune system. This classification highlights its potential use in treating diseases characterized by dysregulated immune activity.

Synthesis Analysis

Methods

The synthesis of BMS-185411 involves several chemical reactions that are designed to build the compound's complex molecular structure. While specific details about the synthetic route may not be publicly available, typical methods for synthesizing similar compounds include:

  1. Stepwise Synthesis: This method involves sequential reactions where each step builds upon the previous one, allowing for the gradual construction of the target molecule.
  2. Reagent Selection: The choice of reagents is crucial in determining the efficiency and yield of each synthetic step. Common reagents might include acids, bases, and coupling agents that facilitate bond formation.
  3. Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate BMS-185411 from by-products and unreacted materials.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of BMS-185411 can be described using standard chemical notation, which includes various functional groups that contribute to its biological activity. The specific arrangement of atoms determines how the compound interacts with biological targets.

Data

While structural data such as molecular weight and specific bonding configurations are not publicly disclosed, compounds in this class often exhibit features like:

  • Functional Groups: These may include hydroxyls, amines, or halogens that enhance solubility and bioactivity.
  • Chirality: Many small molecules possess chiral centers that can influence their pharmacological properties.
Chemical Reactions Analysis

Reactions

BMS-185411 undergoes various chemical reactions during its synthesis and metabolism. Key reactions may include:

  1. Nucleophilic Substitution: Important for introducing functional groups into the molecule.
  2. Oxidation/Reduction: These reactions can modify oxidation states, impacting biological activity.
  3. Hydrolysis: Involves the breakdown of chemical bonds in the presence of water, which can affect stability and bioavailability.

Technical Details

Understanding these reactions is crucial for optimizing both the synthesis process and predicting how BMS-185411 will behave in biological systems.

Mechanism of Action

Process

BMS-185411 exerts its effects through modulation of specific signaling pathways involved in immune responses. Its mechanism likely involves:

  1. Targeting Receptors: The compound may bind to receptors on immune cells, altering their activation state.
  2. Inhibiting Enzymatic Activity: It could inhibit enzymes responsible for pro-inflammatory cytokine production, thereby reducing inflammation.

Data

Research indicates that compounds with similar mechanisms have shown promise in preclinical models for diseases like rheumatoid arthritis and psoriasis, suggesting that BMS-185411 may have comparable therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of BMS-185411 would typically include:

  • State: Likely a solid at room temperature.
  • Solubility: May vary based on pH and solvent conditions.

Chemical Properties

Chemical properties important for drug development include:

  • Stability: The compound's stability under various environmental conditions (light, temperature).
  • Reactivity: Potential interactions with other compounds or biological macromolecules.

Relevant data regarding these properties would be essential for formulation development and assessing bioavailability.

Applications

Scientific Uses

BMS-185411 has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a candidate for treating autoimmune diseases.
  2. Research Tool: Used to study immune mechanisms and pathways involved in inflammation.
  3. Clinical Trials: Future studies may explore its efficacy and safety in human populations suffering from chronic inflammatory conditions.
Mechanistic Investigations of BMS-185411

Receptor-Specific Ligand Recognition Dynamics

BMS-185411 (CAS 166977-24-8) is a selective retinoid acid receptor alpha (RARα) antagonist with a reported IC₅₀ value of 140 nM. Its receptor specificity arises from precise interactions within the RARα ligand-binding domain (LBD), distinguishing it from RARβ and RARγ isoforms. Molecular analyses reveal that the compound exploits subtle differences in the LBD architecture, particularly through steric and electrostatic complementarity with RARα-specific residues. This selectivity is crucial for its application as a pharmacological tool to dissect RARα-specific pathways in cellular systems, without confounding effects from other RAR subtypes [5] [9].

Role of Key Binding Pocket Residues (e.g., Ser232/Met272 Homologs)

The ligand-binding pocket of RARα contains residues that govern selective antagonism by BMS-185411. Notably, Ser232 (homologous to Met272 in RARγ) plays a pivotal role. In RARα, the serine residue permits a unique hydrogen-bonding network due to its polar side chain, whereas the bulkier methionine in RARγ creates steric constraints. Mutagenesis studies demonstrate that substituting Ser232 with methionine reduces BMS-185411’s binding affinity by >80%, confirming its role in ligand discrimination. Conversely, the conserved residue Phe286 stabilizes the compound’s aromatic core via π-π stacking, a feature consistent across RAR subtypes. This residue-specific recognition explains BMS-185411’s >50-fold selectivity for RARα over RARγ [10].

Table 1: Key Residues in RAR Subtypes Influencing BMS-185411 Binding

Residue PositionRARαRARγFunctional RoleEffect of Mutation on BMS-185411 Affinity
232SerMetHydrogen bonding/steric gatekeeper↓ >80%
272AlaMetSteric occlusionMinimal change
286PhePheHydrophobic stabilization↓ 40%

Hydrogen Bonding and Hydrophobic Interaction Networks

BMS-185411 (molecular formula C₂₆H₂₃NO₃; MW 397.5 g/mol) engages RARα through a dual interaction paradigm:

  • Hydrogen Bonding: The benzoic acid moiety forms a salt bridge with Arg276 and a hydrogen bond with Ser232, anchoring the ligand in the pocket. Disruption of this network (e.g., via esterification of the carboxylic acid) abolishes antagonistic activity.
  • Hydrophobic Interactions: The naphthalene core and phenyl ring occupy a hydrophobic cleft lined by Phe286, Leu271, and Val395. Molecular dynamics simulations show these contacts contribute ~70% of the total binding energy. The 5,5-dimethyl group enhances affinity by filling a sub-pocket inaccessible in RARγ due to Met272 [1] [10].

Solubility characteristics further influence binding kinetics: BMS-185411 is soluble in DMSO but insoluble in water, necessitating carrier solvents for cellular assays. This hydrophobicity facilitates membrane permeation but may limit bioavailability in physiological contexts [1] .

Conformational Changes in AF2 Domain Activation

Antagonism by BMS-185411 is mechanistically linked to its disruption of the activation function-2 (AF2) domain (helix 12, H12). In RARα’s agonist-bound state, H12 adopts a "closed" conformation enabling coactivator recruitment. BMS-185411 binding induces:

  • H12 displacement: The dimethyl-phenyl group sterically clashes with H12, forcing it into an open conformation.
  • Coactivator exclusion: This open state prevents the docking of transcriptional coactivators (e.g., TIF2) that require a charge-clamp surface formed by H12 and Lys264/Glu418.

Table 2: AF2 Domain Dynamics Induced by BMS-185411

ParameterAgonist-Bound RARαBMS-185411-Bound RARαFunctional Consequence
H12 PositionClosed over LBDDisplaced/UnstructuredPrevents coactivator binding
Charge-Clamp GeometryIntact (Lys264–Glu418)DisruptedLoss of coactivator interaction surface
Correlated Motions in AF2HighLowReduced allosteric coupling to DNA binding

Molecular dynamics simulations reveal that BMS-185411 binding reduces correlated motions between the AF2 surface (helices α3–α4–αAF) and the homodimer interface. This decouples allosteric communication essential for transcriptional activation. Notably, the antagonized receptor exhibits rigidification of the AF2 surface, reducing its competence for coactivator binding by >90% compared to agonist-bound states [8].

Table 3: Compound Nomenclature for BMS-185411

Identifier TypeValue
Chemical Name4-[(5,5-dimethyl-8-phenyl-6H-naphthalene-2-carbonyl)amino]benzoic acid
IUPAC Name4-[(5,5-dimethyl-8-phenyl-6H-naphthalene-2-carbonyl)amino]benzoic acid
CAS Number166977-24-8
Molecular FormulaC₂₆H₂₃NO₃
SynonymsBMS-185411; BMS185411; EVT-262902 [1]

Properties

CAS Number

166977-24-8

Product Name

BMS-185411

IUPAC Name

4-[(5,5-dimethyl-8-phenyl-6H-naphthalene-2-carbonyl)amino]benzoic acid

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C26H23NO3/c1-26(2)15-14-21(17-6-4-3-5-7-17)22-16-19(10-13-23(22)26)24(28)27-20-11-8-18(9-12-20)25(29)30/h3-14,16H,15H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

AZQWAFBHDUNJHM-UHFFFAOYSA-N

SMILES

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-185411; BMS185411; BMS 185411; UNII-XD1FZ690NR.

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.